1-(4-Chloro-3-methoxybenzenesulfonyl)-3,5-dimethylpiperidine
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Overview
Description
1-(4-Chloro-3-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound that features a piperidine ring substituted with a 4-chloro-3-methoxybenzenesulfonyl group and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-methoxybenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps. One common approach starts with the preparation of 4-chloro-3-methoxybenzenesulfonyl chloride, which is then reacted with 3,5-dimethylpiperidine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-methoxybenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-(4-Chloro-3-methoxybenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
3,5-Dimethylpiperidine: The piperidine ring component.
4-Chloro-3-methoxybenzenesulfonamide: A related sulfonamide derivative.
Uniqueness
1-(4-Chloro-3-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfonyl group with a piperidine ring makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20ClNO3S |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C14H20ClNO3S/c1-10-6-11(2)9-16(8-10)20(17,18)12-4-5-13(15)14(7-12)19-3/h4-5,7,10-11H,6,8-9H2,1-3H3 |
InChI Key |
LSOLPQBJCHSVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC)C |
Origin of Product |
United States |
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